

# What are the physicochemical properties of 5-(Methylthio)thiazol-2-amine

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## Compound of Interest

Compound Name: 5-(Methylthio)thiazol-2-amine

Cat. No.: B1595378

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An In-Depth Technical Guide to the Physicochemical Properties of **5-(Methylthio)thiazol-2-amine**

## Abstract

**5-(Methylthio)thiazol-2-amine** (CAS No: 99171-11-6) is a heterocyclic compound belonging to the versatile 2-aminothiazole class of molecules.<sup>[1][2]</sup> The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, and is valued for its wide range of biological activities.<sup>[1][3]</sup> A thorough understanding of the physicochemical properties of its derivatives, such as **5-(Methylthio)thiazol-2-amine**, is a critical prerequisite for its effective application in drug discovery, materials science, and synthetic chemistry. These properties govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This guide provides a comprehensive analysis of the key physicochemical parameters of **5-(Methylthio)thiazol-2-amine**, outlines robust experimental protocols for their determination, and offers expert insights into the interpretation of this data for research and development professionals.

## Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. **5-(Methylthio)thiazol-2-amine** is structurally defined by a thiazole ring substituted with an amino group at the 2-position and a methylthio (-SCH<sub>3</sub>) group at the 5-position. This

substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Table 1: Chemical Identifiers for **5-(Methylthio)thiazol-2-amine**

Identifier	Value	Source(s)
IUPAC Name	<b>5-(methylsulfanyl)-1,3-thiazol-2-amine</b>	<a href="#">[4]</a>
CAS Number	99171-11-6	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> S <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	146.23 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Canonical SMILES	<chem>CSC1=CNC(=N)S1</chem>	<a href="#">[6]</a>
InChI	1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)	<a href="#">[4]</a>

| InChIKey | KVLWIPGOGRZZEA-UHFFFAOYSA-N [\[4\]](#) |

## Core Physicochemical Properties

The macroscopic and solution-based behavior of a compound is dictated by its intrinsic physicochemical properties. These parameters are essential for predicting its behavior in both in vitro and in vivo systems.

Table 2: Summary of Physicochemical Properties

Property	Value / Description	Significance & Causality
Physical Form	Reported as a solid.	The planar, rigid ring structure and potential for intermolecular hydrogen bonding via the amino group favor a solid state at room temperature.
Melting Point	Data not consistently available in public literature; requires experimental determination.	A sharp melting point is a primary indicator of sample purity. Broad ranges suggest the presence of impurities.
Solubility Profile	Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) and possess some aqueous solubility.	The 2-aminothiazole core imparts polarity and hydrogen bonding capability, enhancing solubility in polar solvents.[7] [8] The non-polar methylthio group may slightly reduce aqueous solubility compared to unsubstituted 2-aminothiazole. Solubility is pH-dependent due to the basicity of the amino group.[7]

| pKa (Predicted) | Estimated to be in the range of 5.0 - 5.5. | The 2-amino group is the primary basic center. Its pKa is critical for predicting the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability and receptor binding. The pKa of the related 2-amino-5-methylthiazole is reported as 5.42.[9] |

## Solubility: A Critical Parameter

The solubility of a compound dictates its utility in various applications, from solution-based assays to oral bioavailability. For **5-(Methylthio)thiazol-2-amine**, the interplay between the polar 2-amino-thiazole backbone and the more lipophilic methylthio substituent creates a nuanced solubility profile.

- **Aqueous Solubility:** The protonation of the exocyclic amino group under acidic conditions ( $\text{pH} < \text{pK}_a$ ) will form a cationic species, significantly enhancing aqueous solubility.<sup>[7]</sup> This is a crucial consideration for buffer selection in biological assays.
- **Organic Solubility:** Its heterocyclic nature generally confers solubility in polar organic solvents like DMSO, DMF, and alcohols.

The relationship between a compound's structure and its resulting physicochemical properties is fundamental to its scientific application.

Caption: Interdependence of molecular structure and key physicochemical properties.

## Spectroscopic and Analytical Characterization

Unambiguous confirmation of the structure and purity of **5-(Methylthio)thiazol-2-amine** relies on a combination of modern analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The spectrum is expected to show a singlet for the C4-proton on the thiazole ring, a singlet for the methylthio ( $-\text{SCH}_3$ ) protons, and a broad singlet for the amino ( $-\text{NH}_2$ ) protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.
  - $^{13}\text{C}$  NMR: The spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon of the thioether and the three carbons of the thiazole ring (C2, C4, C5).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group information. Key expected absorption bands include N-H stretching vibrations for the primary amine (typically  $3100\text{--}3400\text{ cm}^{-1}$ ), C=N stretching of the thiazole ring, and C-S stretching vibrations.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the compound. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the analysis should reveal a molecular ion peak ( $\text{M}^+$ ) or a protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) corresponding to the calculated molecular weight of 146.23.

- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method would be suitable, where the compound is eluted from a non-polar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Purity is assessed by the area percentage of the main peak.[\[10\]](#)

## Experimental Methodologies

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its measurement. The following are standardized, self-validating workflows for key analyses.

### Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol describes a general method for assessing the purity of **5-(Methylthio)thiazol-2-amine**. The choice of a gradient elution is crucial for ensuring that potential impurities with different polarities are effectively separated and detected.

Methodology:

- Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
  - Time 0-2 min: 5% B
  - Time 2-15 min: Linear gradient from 5% to 95% B

- Time 15-17 min: Hold at 95% B
- Time 17-18 min: Return to 5% B
- Time 18-20 min: Re-equilibration at 5% B
- Run Parameters:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 30 °C
  - Detection Wavelength: 254 nm
- Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Experimental workflow for HPLC purity analysis.

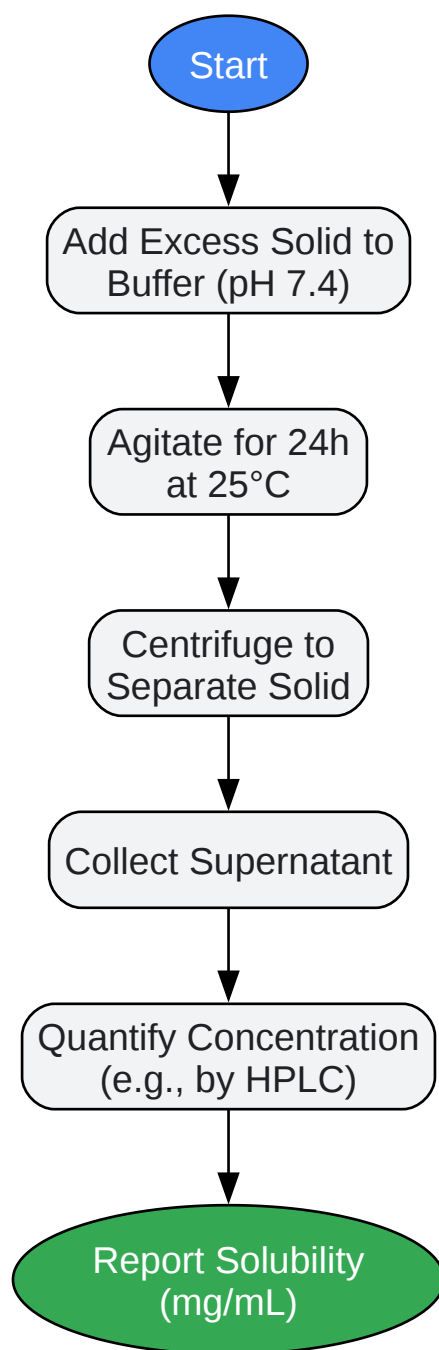
## Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This is the benchmark method for determining thermodynamic solubility. The core principle is to allow the compound to equilibrate in a solvent for a sufficient time to reach saturation.

Methodology:

- Sample Preparation: Add an excess amount of solid **5-(Methylthio)thiazol-2-amine** (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours. This duration is critical to ensure equilibrium is reached. A visual check for remaining solid is necessary to confirm saturation.

- Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with the mobile phase used for HPLC analysis.
- Analysis: Quantify the concentration of the dissolved compound in the supernatant using a pre-established calibration curve via a validated analytical method, such as the HPLC method described above.
- Reporting: Express the solubility in units such as mg/mL or  $\mu\text{M}$ .



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Caption: Workflow for solubility determination via the shake-flask method.

## Stability and Storage

The long-term integrity of the compound requires appropriate storage conditions to prevent degradation.



- **Recommended Storage:** The compound should be stored at 2-8°C.[4] Some suppliers also suggest room temperature storage provided it is sealed in a dry environment.[5] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to protect against oxidative and light-induced degradation.[4]
- **Potential Instabilities:** The 2-aminothiazole moiety can be susceptible to certain chemical reactions. The presence of the methylthio group could be prone to oxidation to the corresponding sulfoxide or sulfone under harsh oxidative conditions.

## Conclusion

**5-(Methylthio)thiazol-2-amine** is a valuable heterocyclic building block with physicochemical properties that make it amenable to various research applications. Its solid physical state, predictable solubility behavior based on pH, and distinct spectroscopic signature provide a solid foundation for its use in synthetic and medicinal chemistry. The experimental protocols detailed herein offer robust, validated methods for confirming its identity, purity, and solubility, ensuring data integrity for researchers, scientists, and drug development professionals. A thorough characterization of these fundamental properties is the cornerstone of successful and reproducible scientific investigation.

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